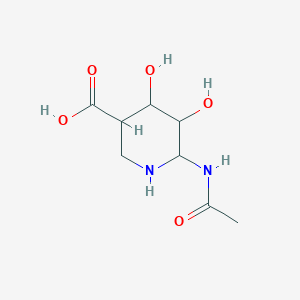

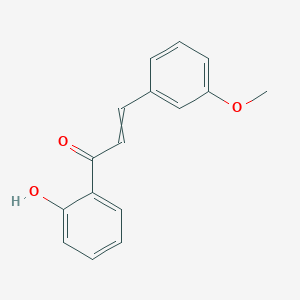

![molecular formula C16H24Cl3N3O2 B13388725 4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)

4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

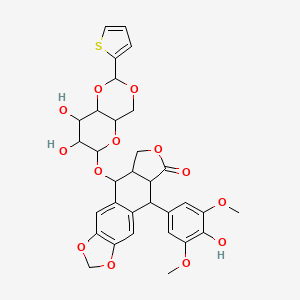

Bendamustine hydrochloride is a chemotherapy medication primarily used in the treatment of chronic lymphocytic leukemia, multiple myeloma, and non-Hodgkin’s lymphoma . It belongs to the class of alkylating agents and works by interfering with the function of DNA and RNA, leading to cell death . This compound is known for its unique structure, which combines properties of both alkylating agents and purine analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bendamustine hydrochloride involves multiple steps. One of the key steps includes the reaction of 1-methyl-2-(4’-ethyl butyrate)-5-amino-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate, and acetic acid. This reaction is maintained at 5°C for 5 hours and then overnight at 20°C to yield 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester . This intermediate is then chlorinated using thionyl chloride in chloroform and subsequently hydrolyzed with concentrated hydrochloric acid to produce bendamustine hydrochloride .

Industrial Production Methods: Industrial production methods for bendamustine hydrochloride aim to achieve high purity and yield. The process involves the use of non-hazardous chemicals and is designed to be economical and industrially viable . The crucial conversions and reaction conditions are optimized to ensure the final product has a purity of ≥99% .

Chemical Reactions Analysis

Types of Reactions: Bendamustine hydrochloride undergoes various chemical reactions, including alkylation, hydrolysis, and chlorination . As an alkylating agent, it forms intra- and inter-strand crosslinks between DNA bases, leading to cell death .

Common Reagents and Conditions:

Alkylation: Involves the use of ethylene oxide and sodium acetate in the presence of acetic acid.

Chlorination: Utilizes thionyl chloride in chloroform.

Hydrolysis: Conducted with concentrated hydrochloric acid.

Major Products: The major product formed from these reactions is bendamustine hydrochloride itself, which is used in its hydrochloride salt form for medical applications .

Scientific Research Applications

Bendamustine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkylation reactions and DNA crosslinking mechanisms.

Biology: Investigated for its effects on cell cycle progression and DNA repair.

Medicine: Primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, and multiple myeloma.

Industry: Employed in the development of new chemotherapeutic agents and combination therapies.

Mechanism of Action

Bendamustine hydrochloride exerts its effects through its alkylating properties. It forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks . This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death . Bendamustine hydrochloride can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells without a functional apoptotic pathway .

Comparison with Similar Compounds

Bendamustine hydrochloride is unique due to its dual properties as an alkylating agent and a purine analog . Similar compounds include:

Cyclophosphamide: Another alkylating agent used in chemotherapy.

Chlorambucil: An alkylating agent with a similar mechanism of action.

Melphalan: Also an alkylating agent used in the treatment of multiple myeloma.

Compared to these compounds, bendamustine hydrochloride has shown superior efficacy and a better toxicity profile in certain clinical settings .

Properties

Molecular Formula |

C16H24Cl3N3O2 |

|---|---|

Molecular Weight |

396.7 g/mol |

IUPAC Name |

4-[6-[bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C16H23Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11,15,19H,2-4,7-10H2,1H3,(H,22,23);1H |

InChI Key |

XTDUQSNNHMKNNY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(NC2=C1C=CC(=C2)N(CCCl)CCCl)CCCC(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

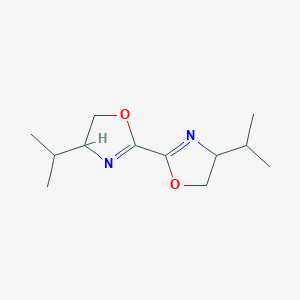

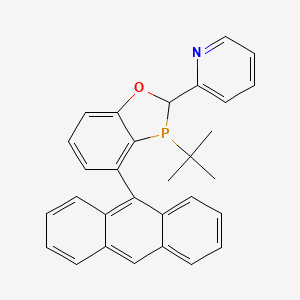

![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)

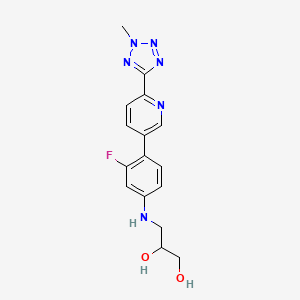

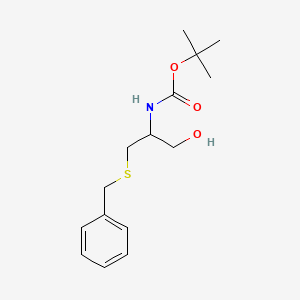

![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)

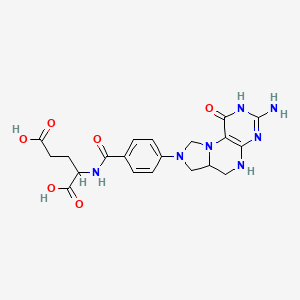

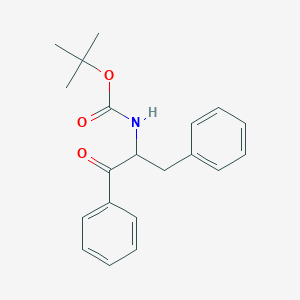

![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)

![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)